Glutathione monoisopropyl ester

Description

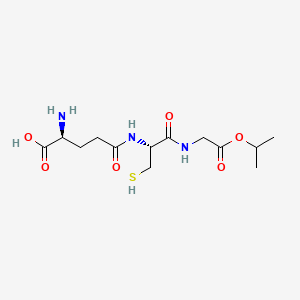

Glutathione monoisopropyl ester (GSH-MIPE) is a chemically modified derivative of reduced glutathione (GSH), a tripeptide (γ-L-glutamyl-L-cysteinylglycine) critical for cellular redox balance and detoxification. GSH-MIPE is synthesized by esterifying the glycine carboxylic acid group of GSH with an isopropyl alcohol moiety, resulting in the molecular formula C₁₃H₂₃N₃O₆S and a molecular weight of 349.4 g/mol . This modification enhances cellular uptake compared to unmodified GSH, as ester derivatives bypass membrane transport limitations .

Propriétés

IUPAC Name |

(2S)-2-amino-5-oxo-5-[[(2R)-1-oxo-1-[(2-oxo-2-propan-2-yloxyethyl)amino]-3-sulfanylpropan-2-yl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6S/c1-7(2)22-11(18)5-15-12(19)9(6-23)16-10(17)4-3-8(14)13(20)21/h7-9,23H,3-6,14H2,1-2H3,(H,15,19)(H,16,17)(H,20,21)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNCPACIPXNJIW-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913916 | |

| Record name | 5-Hydroxy-5-{[1-hydroxy-1-({2-oxo-2-[(propan-2-yl)oxy]ethyl}imino)-3-sulfanylpropan-2-yl]imino}norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97451-46-2 | |

| Record name | Glutathione monoisopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097451462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-5-{[1-hydroxy-1-({2-oxo-2-[(propan-2-yl)oxy]ethyl}imino)-3-sulfanylpropan-2-yl]imino}norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Glutathione monoisopropyl ester (GSH-MIPE), a derivative of glutathione (GSH), primarily targets reactive oxygen species (ROS) and reactive electrophiles in the body. GSH is a tripeptide that plays a crucial role in cells, acting as a cofactor for some enzymes, participating in protein disulfide bond rearrangement, and reducing peroxides.

Mode of Action

GSH-MIPE acts as a lipid peroxidation inhibitor. It participates in leukotriene synthesis and serves as a cofactor for the enzyme glutathione peroxidase. It also plays a role in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion. It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes.

Biochemical Pathways

GSH-MIPE affects the glutathione-ascorbate cycle, which eliminates peroxides. It also influences the detoxification of a range of xenobiotics, herbicides, air pollutants (sulfur dioxide and ozone), and heavy metals. GSH-MIPE is involved in the synthesis of leukotrienes and the biotransformation and detoxification processes in the liver.

Pharmacokinetics

GSH-MIPE, like other GSH derivatives, is capable of crossing cell membranes and releasing GSH after ester hydrolysis, resulting in a rapid increase in intracellular GSH levels. .

Result of Action

The primary result of GSH-MIPE action is the reduction of oxidative stress and the detoxification of harmful substances in the body. It protects the body against oxidative stress and reactive electrophiles. In addition, it has been suggested that GSH-MIPE may have skin-whitening effects.

Action Environment

The action of GSH-MIPE can be influenced by various environmental factors. For instance, exposure to temperature extremes, heavy metal-contaminated soils, drought, or air pollutants can generate reactive oxygen species and alter the intracellular redox environment, which in turn influences the action of GSH-MIPE

Activité Biologique

Glutathione monoisopropyl ester (GSH-MIPE) is a modified form of glutathione, designed to enhance its bioavailability and cellular uptake. This compound has garnered attention for its significant biological activities, particularly in the context of oxidative stress, cellular protection, and potential therapeutic applications.

- Molecular Formula : C13H23N3O6S

- Molecular Weight : 349.4 g/mol

- Structure : GSH-MIPE is characterized by an isopropyl ester modification that increases its permeability across cell membranes compared to standard glutathione.

Biological Activities

-

Antioxidant Properties :

GSH-MIPE exhibits strong antioxidant activity, effectively inhibiting lipid peroxidation, which is crucial for protecting cells from oxidative damage. This property is particularly important in preventing inflammation and cellular injury associated with oxidative stress . -

Cellular Uptake and Efficacy :

The esterification of glutathione enhances its ability to penetrate cellular membranes, allowing for more efficient delivery of the active compound into cells. Studies have shown that GSH-MIPE can significantly increase intracellular glutathione levels, which are essential for maintaining redox balance and detoxification processes . -

Enzyme Modulation :

Research indicates that GSH-MIPE can modulate the activity of various enzymes involved in redox reactions, influencing metabolic pathways sensitive to oxidative states. This modulation can have implications for conditions where oxidative stress plays a role .

Comparative Analysis with Other Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Glutathione | Tripeptide (glutamate, cysteine, glycine) | Natural antioxidant; critical for detoxification |

| N-acetylcysteine | Cysteine derivative | Known for mucolytic properties and cysteine donor |

| Glutathione ethyl ester | Ethyl instead of isopropyl group | Similar cell permeability enhancement |

| Reduced Glutathione | No ester modification | Directly involved in cellular redox reactions |

| This compound | Isopropyl modification | Enhanced permeability; effective as an antioxidant |

GSH-MIPE stands out due to its superior ability to penetrate cells and its specific inhibitory effects on lipid peroxidation compared to these similar compounds .

Case Studies and Clinical Applications

-

Gastrointestinal Protection :

In animal studies, administration of GSH-MIPE has been shown to prevent severe degeneration of epithelial cells in the intestines induced by glutathione deficiency. This protective effect underscores the potential application of GSH-MIPE in gastrointestinal disorders . -

Skin Lightening Effects :

GSH-MIPE has been investigated for its skin lightening properties. Studies have indicated that it inhibits intracellular tyrosinase activity, thereby reducing melanin production. This suggests a potential role in dermatological applications aimed at hyperpigmentation . -

Oxidative Stress Prevention :

Research has demonstrated that GSH-MIPE can be effective in preventing oxidative stress-related toxicities and may serve as a therapeutic agent in conditions associated with glutathione deficiency .

Research Findings

- A study highlighted that GSH-MIPE significantly enhances cellular glutathione levels compared to unmodified glutathione when delivered to human cells, indicating its effectiveness as a delivery agent for intracellular glutathione synthesis .

- Another investigation found that GSH-MIPE's ability to inhibit lipid peroxidation was markedly higher than that of standard glutathione, suggesting enhanced protective capabilities against oxidative damage .

Applications De Recherche Scientifique

Glutathione-monoisopropyl ester (reduced) is a glutathione analog with a variety of applications in scientific research, particularly due to its antioxidant properties and enhanced bioavailability . It is utilized in antioxidant applications, drug delivery systems, and cell culture media .

Scientific Research Applications

Antioxidant Applications: Glutathione-monoisopropyl ester is known for its powerful antioxidant properties, which makes it valuable in formulations aimed at reducing oxidative stress in cells . It is particularly useful in the cosmetic industry for skin care products that promote anti-aging effects .

Drug Delivery Systems: Researchers are exploring the potential of glutathione-monoisopropyl ester in drug delivery, where it can enhance the bioavailability of therapeutic agents . Its ester form allows for better absorption and targeted release in the body, which is crucial in pharmaceutical applications .

Cell Culture Media: In laboratory settings, glutathione-monoisopropyl ester is often added to cell culture media to protect cells from oxidative damage, thereby improving cell viability and experimental outcomes . This is particularly beneficial in studies involving stem cells and primary cell cultures .

Comparaison Avec Des Composés Similaires

Comparison with Similar Glutathione Derivatives

Structural and Chemical Properties

However, this structural feature also correlates with higher cytotoxicity .

Anti-Melanogenic Effects

- GSH-MIPE : Reduces melanin production and intracellular tyrosinase activity in Melan-A and B16F10 cells but exhibits cytotoxicity at higher concentrations (e.g., 25% viability reduction in Melan-A cells at 1 mM) .

- GSH-MEE: Equally effective in melanin inhibition (e.g., 50% reduction at 1 mM) but non-cytotoxic, making it a safer candidate for topical applications .

- GSH-DEE: Shows similar melanogenesis inhibition but higher toxicity than GSH-MIPE, likely due to increased hydrophobicity .

Detoxification and Heavy Metal Interactions

Cellular Uptake and Metabolism

- Ester Hydrolysis : Intracellular esterases hydrolyze GSH-MIPE to release active GSH. However, the isopropyl group may slow hydrolysis compared to smaller esters like GSH-MEE, prolonging its half-life .

- Transport Efficiency: Monoesters (GSH-MIPE, GSH-MEE) are absorbed more efficiently than diesters (GSH-DEE) or unmodified GSH due to balanced lipophilicity .

Key Research Findings

- Skin Whitening: GSH-MIPE and GSH-MEE reduce melanin by 40–50% in vitro, but only GSH-MEE does so without cytotoxicity . Neither compound alters melanogenesis-related proteins (MITF, TRP-1, TRP-2), suggesting a mechanism independent of transcriptional regulation .

- Heavy Metal Studies :

- GSH-MIPE exacerbates Cd accumulation in murine organs, highlighting its unsuitability for detoxification therapies .

Q & A

Q. What in vitro models are appropriate for initial toxicity screening of GSH-MIPE?

- Methodological Answer : Melan-A cells (murine melanocytes) are widely used for cytotoxicity assays due to their relevance to melanogenesis studies. Cell viability should be assessed via MTT or resazurin assays, with dose-response curves (0–500 µM) to determine IC50 values. Include controls for ester hydrolysis (e.g., GSH alone) to differentiate toxicity between the parent compound and its derivatives .

Advanced Research Questions

Q. How can contradictory findings between the antimelanogenic efficacy and cellular toxicity of GSH-MIPE be resolved methodologically?

- Methodological Answer : Contradictions arise when efficacy (e.g., melanin reduction) coexists with cytotoxicity. Resolve this by:

- Dose Optimization : Identify sub-toxic thresholds (e.g., <100 µM) using iterative dose-response experiments.

- Alternative Models : Test human-derived primary melanocytes or 3D skin equivalents to improve translational relevance.

- Mechanistic Studies : Use RNA sequencing to identify pathways where melanin inhibition decouples from cell death (e.g., tyrosinase activity vs. ROS generation) .

Q. What advanced analytical techniques are suitable for quantifying GSH-MIPE in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated GSH-MIPE) ensures specificity in plasma or tissue homogenates. Validate methods per ICH guidelines for linearity, precision, and recovery. For liposomal formulations, size-exclusion chromatography (SEC) coupled with dynamic light scattering (DLS) assesses encapsulation efficiency .

Q. What experimental strategies can mitigate the cellular toxicity of GSH-MIPE observed in Melan-A cells?

- Methodological Answer : Toxicity mitigation strategies include:

- Co-delivery Systems : Combine GSH-MIPE with antioxidants (e.g., ascorbic acid) to reduce oxidative stress.

- Nanoformulations : Encapsulate GSH-MIPE in lipid nanoparticles or PEGylated liposomes to enhance cellular uptake and reduce burst release.

- Prodrug Design : Modify the ester moiety (e.g., isopropyl to polyethylene glycol esters) to delay hydrolysis and lower intracellular accumulation .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in GSH-MIPE synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, including:

- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature).

- Multivariate Analysis : Use design-of-experiments (DoE) software to optimize reaction yield and purity.

- Standardized Protocols : Document synthesis steps rigorously, including solvent purity and catalyst ratios, to ensure reproducibility across labs .

Q. What statistical approaches are recommended for analyzing contradictory in vitro and in vivo data on GSH-MIPE?

- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies:

- Effect Size Calculation : Use Cohen’s d or Hedges’ g to compare melanin reduction across studies.

- Sensitivity Analysis : Evaluate confounding variables (e.g., cell passage number, animal strain differences).

- Bayesian Modeling : Quantify uncertainty in toxicity-efficacy trade-offs for translational decision-making .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.